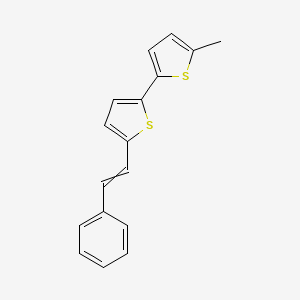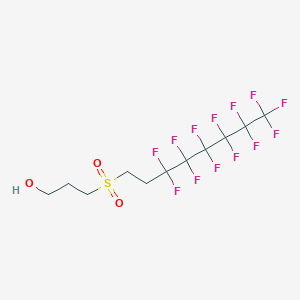
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol typically involves the reaction of a fluorinated alkane with a sulfonyl chloride, followed by a nucleophilic substitution reaction with propanol. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of fluorinated surfactants and coatings, which provide water and oil repellency.
Mechanism of Action
The mechanism of action of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Similar in structure but contains a thiol group instead of a sulfonyl group.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid: Contains a phosphonic acid group instead of a sulfonyl group.
Uniqueness
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol is unique due to its combination of a fluorinated alkane chain and a sulfonyl group. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications.
Properties
CAS No. |
106104-73-8 |
|---|---|
Molecular Formula |
C11H11F13O3S |
Molecular Weight |
470.25 g/mol |
IUPAC Name |
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C11H11F13O3S/c12-6(13,2-5-28(26,27)4-1-3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2 |
InChI Key |
CLFGHHCTMSOZID-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



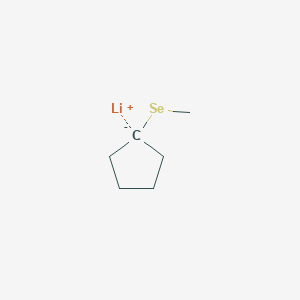
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)
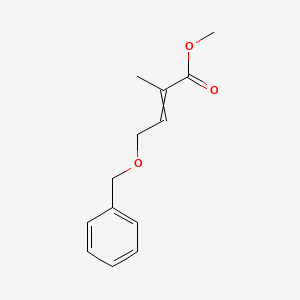


![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)

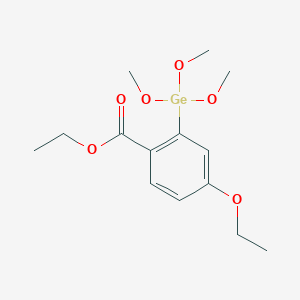
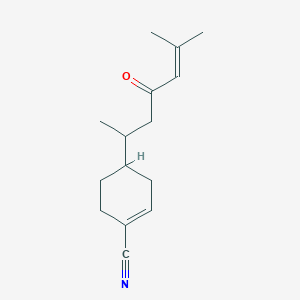
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
